molecular formula C12H13FN2OS B2774499 N-(4-fluorobenzo[d]thiazol-2-yl)pentanamide CAS No. 868368-72-3

N-(4-fluorobenzo[d]thiazol-2-yl)pentanamide

Cat. No. B2774499
CAS RN: 868368-72-3
M. Wt: 252.31
InChI Key: OGTYRDCTGSSWCX-UHFFFAOYSA-N
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Description

Thiazoles are a type of organic compound that contain a five-membered ring made up of three carbon atoms, one sulfur atom, and one nitrogen atom . They are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antimicrobial and Antitumor Applications

  • Antimicrobial Activity : Studies have synthesized and evaluated linezolid-like molecules with modifications, such as the introduction of fluoro substituents, for their antimicrobial activities. These compounds, including thiazolidinone and thiazoline derivatives, demonstrated significant activity against Mycobacterium smegmatis, indicating the potential of fluoro-substituted benzothiazoles in developing new antimicrobial agents (Başoğlu et al., 2012).

  • Antitumor Properties : Research into the antitumor properties of benzothiazole derivatives has been a significant area of focus. For instance, novel benzothiazole derivatives were synthesized and evaluated for their potential as anticancer agents. These studies have identified compounds with potent antitumor activities, particularly against breast, lung, and colorectal cancer cell lines. Such research underscores the versatility of benzothiazole derivatives, including N-(4-fluorobenzo[d]thiazol-2-yl)pentanamide, in the design of new anticancer therapies (Hutchinson et al., 2001).

Chemical Synthesis and Drug Design

  • Chemical Synthesis : The palladium-catalyzed direct ortho-fluorination of 2-arylbenzothiazoles represents a notable advancement in the field of chemical synthesis, offering a practical route to synthesize valuable fluorinated products. This methodology facilitates the production of compounds with potential importance in pharmaceutical and agrochemical industries, highlighting the relevance of benzothiazole derivatives in various scientific research applications (Ding et al., 2014).

Environmental Science

  • Environmental Monitoring : In environmental science, the quantification of preferential flow through the breakthrough of sequentially applied tracers in soil studies utilizes compounds such as pentafluorobenzoic acid. Although not directly related to this compound, this research demonstrates the utility of fluorinated organic compounds in assessing water flux distributions and contaminant transport in soil, which could potentially extend to similar compounds (Kung et al., 2000).

Future Directions

While specific future directions for “N-(4-fluorobenzo[d]thiazol-2-yl)pentanamide” are not available, research into thiazole derivatives continues due to their diverse biological activities . They are being explored for their potential as therapeutic agents in various fields, including antimicrobial, antiviral, and anticancer therapies .

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2OS/c1-2-3-7-10(16)14-12-15-11-8(13)5-4-6-9(11)17-12/h4-6H,2-3,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTYRDCTGSSWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC2=C(C=CC=C2S1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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